molecular formula C20H26O2 B1250777 2,6-Dimethylhexestrol

2,6-Dimethylhexestrol

Cat. No.: B1250777
M. Wt: 298.4 g/mol
InChI Key: UKIFASJPXHGWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylhexestrol is a synthetic estrogen derivative structurally related to hexestrol, a nonsteroidal estrogen agonist. Hexestrol itself is a diethylstilbestrol analog with two ethyl groups replaced by hexyl chains, and its derivatives, including isomers like hexestrol-meta and hexestrol-ortho, have been studied for their estrogenic activity . Such modifications are typically aimed at altering pharmacokinetic properties, such as bioavailability and metabolic stability, compared to the parent compound.

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-[4-(4-hydroxyphenyl)hexan-3-yl]-3,5-dimethylphenol

InChI

InChI=1S/C20H26O2/c1-5-18(15-7-9-16(21)10-8-15)19(6-2)20-13(3)11-17(22)12-14(20)4/h7-12,18-19,21-22H,5-6H2,1-4H3

InChI Key

UKIFASJPXHGWFX-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Hexestrol

Hexestrol derivatives, such as hexestrol-dicaprylate and hexestrol-meta, are noted for their estrogenic activity .

Propeller-Like Chiral Compounds

While unrelated to estrogenic activity, propeller-like chiral compounds, such as tris(2,6-diisopropylphenyl)silane thiolates (TDST), exhibit structural asymmetry due to conformational twisting of aryl groups around a central silicon atom . These compounds display enantiomeric interconversion with energy barriers (~6 kcal/mol) calculated via semi-empirical methods . Although 2,6-dimethylhexestrol lacks a silicon center, its methyl substituents may impose steric hindrance, influencing conformational stability in a manner analogous to the propeller-like systems.

Pyridine and Cyclohexanol Derivatives

Compounds like 2,6-bis(bromomethyl)pyridine and 2,6-dimethylcyclohexanol (CAS 5337-72-4) highlight the role of substituent positioning in modulating physical properties. For example:

  • 2,6-Dimethylcyclohexanol: A mixture of isomers with a molecular weight of 128.21 g/mol and applications in organic synthesis .
  • 2,6-Bis(bromomethyl)pyridine : Studied via DFT for its vibrational spectra and electronic properties, demonstrating the utility of computational methods in predicting structural features .

These examples underscore the importance of substituent placement in dictating reactivity and stability, a principle applicable to 2,6-dimethylhexestrol.

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reference
Hexestrol C₁₈H₂₂O₂ 270.36 Synthetic estrogen, multiple isomers
2,6-Dimethylcyclohexanol C₈H₁₆O 128.21 Isomeric mixture, cyclohexanol derivative
TDST (Silane Thiolate) C₃₃H₄₅SSi 517.93 Propeller chirality, enantiomer interconversion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylhexestrol
Reactant of Route 2
2,6-Dimethylhexestrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.